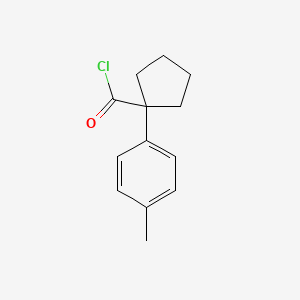

![molecular formula C19H14FN3O2S2 B2383064 2-氟-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 912625-47-9](/img/structure/B2383064.png)

2-氟-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

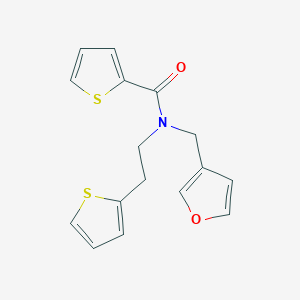

“2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue . These compounds have been shown to have potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The structure of these compounds was confirmed by NMR and HRMS analysis . Further docking analysis revealed that the N -heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo [5,4- b ]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .科学研究应用

Summary of the Application

Thiazole derivatives, which share a similar core structure with the compound you mentioned, have a wide range of medicinal and biological properties. They are used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .

Methods of Application or Experimental Procedures

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various thiazole derivatives .

Results or Outcomes

Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity. The anticancer efficacy of these compounds was compared to the standard anticancer drug doxorubicin .

2. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors

Summary of the Application

Thiazolo[5,4-f]quinazolines, which share a similar core structure with the compound you mentioned, have been synthesized as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders and other diseases .

Methods of Application or Experimental Procedures

A library of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was synthesized mainly under microwave irradiation. Dimroth rearrangement and Appel salt chemistry were associated for the synthesis .

Results or Outcomes

Among the compounds of this novel chemolibrary, three inhibited DYRK1A with IC50 values in the double-digit nanomolar range (40, 47, and 50 nM, respectively) .

3. Thiazolo Pyridine-2-thiol

Summary of the Application

Thiazolo pyridine-2-thiol, which shares a similar core structure with the compound you mentioned, is a chemical reagent used in various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used .

Results or Outcomes

The results or outcomes would also depend on the specific chemical reaction. This compound is likely used to synthesize other compounds with potential biological activity .

4. Synthesis of Phosphorus-Containing Alkynes

Summary of the Application

While not directly related to “2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, the synthesis of phosphorus-containing alkynes is a significant area of research in organic chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2-chloroethynylphosphonate with N-substituted aminomalonates in the presence of various bases .

Results or Outcomes

The reaction occurred under mild conditions using potassium tert-butoxide as a base .

3. Thiazolo Pyridine-2-thiol

Summary of the Application

Thiazolo pyridine-2-thiol, which shares a similar core structure with the compound you mentioned, is a chemical reagent used in various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used .

Results or Outcomes

The results or outcomes would also depend on the specific chemical reaction. This compound is likely used to synthesize other compounds with potential biological activity .

4. Synthesis of Phosphorus-Containing Alkynes

Summary of the Application

While not directly related to “2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, the synthesis of phosphorus-containing alkynes is a significant area of research in organic chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2-chloroethynylphosphonate with N-substituted aminomalonates in the presence of various bases .

Results or Outcomes

The reaction occurred under mild conditions using potassium tert-butoxide as a base .

属性

IUPAC Name |

2-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S2/c1-12-8-9-13(18-22-15-6-4-10-21-19(15)26-18)11-16(12)23-27(24,25)17-7-3-2-5-14(17)20/h2-11,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYILDRYEADJGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)